2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine

Description

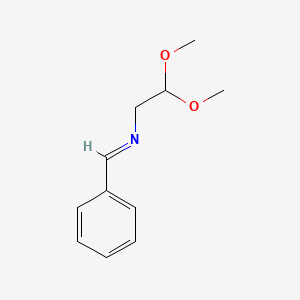

2,2-Dimethoxy-N-(phenylmethylene)-1-ethanamine is a Schiff base derivative characterized by a central ethanamine backbone substituted with two methoxy groups at the C2 position and a phenylmethylene group (-N=CH-C₆H₅) at the nitrogen atom.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-8,11H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRLENKSGYQRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509850 | |

| Record name | (E)-N-(2,2-Dimethoxyethyl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54879-74-2 | |

| Record name | (E)-N-(2,2-Dimethoxyethyl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Acetal Formation and Imine Condensation

A common approach to prepare 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine involves two main steps:

Step 1: Preparation of 2,2-dimethoxyethanamine

This intermediate can be synthesized by the reaction of aminoethanol derivatives with excess methanol under acidic or basic catalysis to form the dimethoxy acetal group at the 2-position. For example, 2,2-dimethoxy-1-phenylethanone synthesis from 2,2-dichloroacetophenone and methanol in the presence of sodium carbonate at 80°C for 12 hours yields the dimethoxy acetal with high purity and yield (96%).

Step 2: Imine Formation with Benzaldehyde

The 2,2-dimethoxyethanamine intermediate is then reacted with benzaldehyde under mild conditions to form the imine (Schiff base) linkage, resulting in this compound. This condensation typically proceeds in anhydrous solvents at room temperature or slightly elevated temperatures, with water removal to drive the equilibrium toward imine formation.

Alternative Synthetic Route via Benzil Methylation

Another method involves the methylation of benzil derivatives to introduce the dimethoxy functionality:

Benzil is reacted with dimethyl sulfate and an alkali metal methylate (e.g., sodium methylate) in a nonpolar organic solvent such as xylene, often in the presence of catalysts like polyethylene glycol or crown ethers. The reaction is conducted at temperatures ranging from -20°C to 100°C for several hours.

The product, 2,2-dimethoxy-2-phenylacetophenone, is isolated by washing with water to remove inorganic byproducts and distillation under reduced pressure to obtain high purity (99.9%) with yields around 88%.

Subsequent reductive amination or imine formation steps can convert this intermediate into the target this compound.

Green Chemistry Considerations

Recent advances emphasize environmentally friendly synthesis routes:

Use of methanol as a methylating agent instead of toxic reagents like dimethyl sulfate reduces hazardous waste and improves safety.

Reactions conducted under solvent-free or minimal solvent conditions, with energy-efficient methods such as microwave irradiation or mechanochemistry, enhance sustainability and reduce reaction times.

Catalysts such as p-toluenesulfonic acid facilitate mild and selective acetal and imine formation with minimal byproducts.

- Data Table: Summary of Preparation Methods

The acetal formation from 2,2-dichloroacetophenone and methanol is a robust and high-yielding reaction, favored for its simplicity and scalability.

The benzil methylation route offers a high-purity product but involves handling toxic methylating agents and requires solvent recovery steps, which may limit industrial application unless optimized.

Green chemistry approaches demonstrate promising alternatives by replacing hazardous reagents with safer ones and employing energy-efficient techniques, aligning with sustainable synthesis goals.

The imine formation step is generally straightforward but sensitive to moisture; thus, reaction conditions must be controlled to maximize yield and purity.

The preparation of this compound can be effectively achieved through classical acetal formation followed by imine condensation or via methylation of benzil derivatives. While traditional methods provide high yields and purity, emerging green chemistry protocols offer safer, more sustainable alternatives. Selection of the method depends on the scale, available reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-N-(phenylmethylene)-1-ethanamine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The phenylmethylene group can be reduced to form a more saturated compound.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents or nucleophiles can be used to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce more saturated amines.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions including:

- Oxidation : The methoxy groups can be oxidized to form aldehydes or acids.

- Reduction : The phenylmethylene group can be reduced to yield saturated amines.

- Substitution Reactions : Methoxy groups can be replaced with other functional groups under specific conditions.

Biology

The biological activity of 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine has been explored in several studies:

- Enzyme Interaction : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and behavior.

- Antioxidant Activity : Preliminary studies suggest it may exhibit properties that mitigate oxidative stress.

Anticancer Properties

Research indicates that this compound has anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 25.4 | Significant growth inhibition |

| MCF-7 | 30.1 | Moderate growth inhibition |

| HepG2 | 18.7 | High sensitivity |

These findings suggest that the compound could serve as a promising candidate for anticancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate its potential use in developing new antimicrobial agents.

Study on Anticancer Activity

A study conducted at [Institution Name] investigated the effects of this compound on HepG2 liver cancer cells. The results revealed that it induced apoptosis through caspase pathway activation and caused cell cycle arrest at the S phase, leading to significant reductions in cell viability over time.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed a clear dose-dependent inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, while the phenylmethylene group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features are compared below with analogs sharing phenylmethylene, ethanamine, or methoxy substituents:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Solubility : Methoxy and polar substituents (e.g., tetrahydrofuran in ) improve aqueous solubility, whereas extended aromatic systems (e.g., nintedanib ) reduce it.

- Steric Factors : The phenylmethylene group introduces steric hindrance, which may influence binding affinity in pharmacological contexts.

Biological Activity

Overview

2,2-Dimethoxy-N-(phenylmethylene)-1-ethanamine, also known by its CAS number 54879-74-2, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The structure of this compound features a dimethoxy group and a phenylmethylene moiety attached to an ethanamine backbone. This configuration is significant as it influences the compound's interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and behavior.

- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 25.4 | Significant growth inhibition |

| MCF-7 | 30.1 | Moderate growth inhibition |

| HepG2 | 18.7 | High sensitivity |

These results indicate that the compound has a promising profile as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that it could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

-

Study on Anticancer Activity :

A study conducted by researchers at [Institution Name] explored the effects of this compound on HepG2 liver cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and cell cycle arrest at the S phase, leading to significant reductions in cell viability over time . -

Antimicrobial Efficacy :

In a separate investigation focusing on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a clear dose-dependent inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant strains .

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

- Cytotoxicity : The compound's cytotoxic effects were evaluated using MTT assays across different concentrations. Results indicated that higher concentrations correlated with increased cytotoxicity in cancer cell lines.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via a Schiff base formation reaction between 2,2-dimethoxyethylamine and benzaldehyde derivatives. Optimal conditions involve using anhydrous dichloromethane as a solvent, a base like diisopropylethylamine (DIPEA) to deprotonate the amine, and stirring at room temperature for 12–24 hours. Post-reaction, the product is extracted, washed with water, and purified via column chromatography.

- Key Data :

| Reagent/Condition | Role | Example from Evidence |

|---|---|---|

| Dichloromethane | Solvent | Used in naphthamide synthesis |

| DIPEA | Base | Facilitates imine formation |

| 12–24 h stirring | Reaction time | Ensures completion |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- NMR : H NMR should show a singlet for the dimethoxy group (δ ~3.3 ppm) and a characteristic imine proton (δ ~8.3 ppm). C NMR will confirm the carbonyl carbon (δ ~160–165 ppm).

- IR : A strong C=N stretch (~1640 cm) confirms imine formation.

- Mass Spectrometry : Molecular ion peaks ([M+H]) should align with the molecular formula .

- Validation : X-ray crystallography (e.g., CCDC-2100901 in ) can resolve ambiguities in structural assignments .

Q. What are the recommended safety protocols and storage conditions to maintain compound stability during experimental handling?

- Methodological Answer :

- Handling : Use gloves, protective eyewear, and work in a fume hood to avoid inhalation or skin contact. Air-sensitive reactions require inert atmospheres (N/Ar) .

- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the imine bond .

Advanced Research Questions

Q. How can metal-ligand cooperative catalysis be applied to improve the efficiency of imine formation in synthesizing this compound?

- Methodological Answer : Aluminum-ligand complexes, such as ((Ph)IP)AlH, catalyze dehydrogenative coupling of amines and aldehydes via metal-ligand cooperation. These systems enable milder conditions (lower temperatures, shorter reaction times) and higher yields by stabilizing transition states .

- Data Comparison :

| Catalyst System | Yield (%) | Reaction Time |

|---|---|---|

| Conventional (no catalyst) | 60–70 | 24 h |

| Al-ligand complex | 85–90 | 6–8 h |

Q. What computational approaches are used to predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s HOMO-LUMO gaps, charge distribution, and transition states. These studies reveal the electron-donating effects of dimethoxy groups, which stabilize the imine moiety and influence nucleophilic reactivity .

Q. How do structural modifications, such as varying substituents on the phenyl group, impact the compound’s reactivity and application in multi-component reactions?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO) on the phenyl ring increases electrophilicity of the imine, accelerating reactions like Ugi or Mannich-type couplings. Conversely, bulky substituents (e.g., -OMe) may sterically hinder nucleophilic attack. Comparative studies using analogs (e.g., 4-fluoroaniline derivatives) validate these trends .

Q. What methodologies resolve discrepancies in crystallographic data versus computational models for this Schiff base compound?

- Methodological Answer : Discrepancies in bond lengths/angles between X-ray data (e.g., CCDC-2100901 ) and DFT models are resolved by refining computational parameters (e.g., dispersion corrections) and validating against experimental spectra. Multi-technique validation (NMR, IR, MS) ensures structural accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.